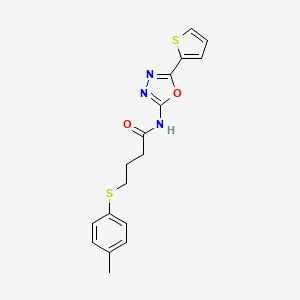
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide, also known as TOTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TOTB is a thiophene-based compound that belongs to the family of oxadiazoles.
Scientific Research Applications
Biological Activities and Synthesis
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide and its derivatives have garnered interest for their potential biological activities, particularly as lipoxygenase inhibitors, which could have implications for treating various inflammatory conditions. The synthesis process often involves converting various organic acids into esters, hydrazides, and subsequently oxadiazole thiols, demonstrating a versatile chemical framework conducive to biological activities. For instance, compounds synthesized with the oxadiazole moiety showed moderately good activities against the lipoxygenase enzyme, hinting at their potential therapeutic applications (Aziz‐ur‐Rehman et al., 2016).
Antimicrobial and Anticancer Activities
Further exploration into the chemical structure of these compounds reveals their utility in synthesizing derivatives with antimicrobial and anticancer properties. Specific derivatives have been synthesized and evaluated for their antimicrobial activities, showing moderate success against certain strains. This suggests that with further modification, these compounds could be developed into more effective antimicrobial agents (A. Farag et al., 2009). Additionally, the incorporation of oxadiazole scaffolds with N-(substituted-phenyl)butanamides has demonstrated significant inhibition against urease enzymes, indicating their potential as potent inhibitors with therapeutic applications (M. Nazir et al., 2018).
Enzyme Inhibition and Photovoltaic Application
The diverse biological activities of these compounds extend to enzyme inhibition, where specific butanamide derivatives have been identified as dual inhibitors of cyclooxygenase and lipoxygenase pathways, showcasing their potential in pain and inflammation management. Such compounds, exemplified by S 19812, display significant analgesic and anti-inflammatory activities alongside excellent gastric tolerance, suggesting a promising avenue for developing new therapeutic agents (C. Tordjman et al., 2003). Additionally, the electron-deficient heterocycle 1,3,4-oxadiazole, when introduced to thieno[3,4-b]thiophene, constructs a novel building block for low-bandgap polymers, indicating its potential in enhancing the efficiency of photovoltaic devices (Dangqiang Zhu et al., 2015).
properties
IUPAC Name |
4-(4-methylphenyl)sulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c1-12-6-8-13(9-7-12)23-10-3-5-15(21)18-17-20-19-16(22-17)14-4-2-11-24-14/h2,4,6-9,11H,3,5,10H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQOFUJICDUQNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCC(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2723299.png)
![[2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2723300.png)
![Ethyl 3-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)propanoate](/img/structure/B2723302.png)
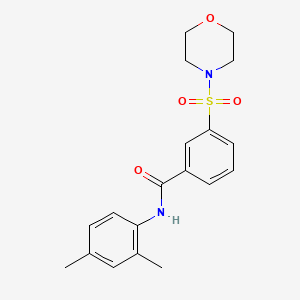
![N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B2723307.png)
![2-[(Dimethylamino)methyl]-3-methylbutanoic acid;hydrochloride](/img/structure/B2723309.png)

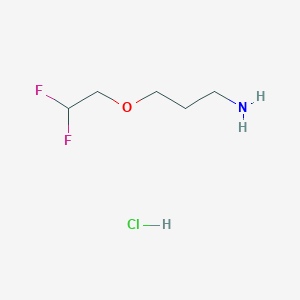
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(3,4-dimethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2723313.png)
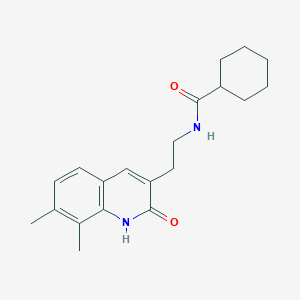

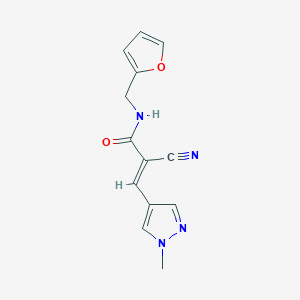
![2-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2723321.png)
